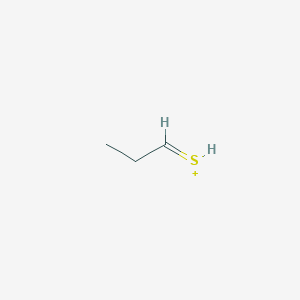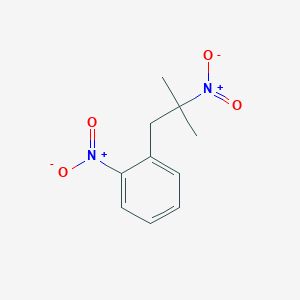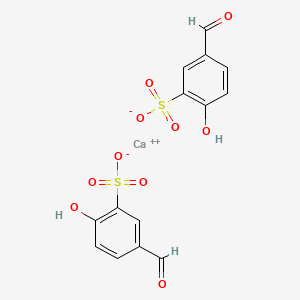
calcium;5-formyl-2-hydroxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;5-formyl-2-hydroxybenzenesulfonate is an organic compound with the molecular formula C7H5CaO5S It is a calcium salt of 5-formyl-2-hydroxybenzenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;5-formyl-2-hydroxybenzenesulfonate typically involves the formylation of 2-hydroxybenzenesulfonic acid. The formylation reaction introduces a formyl group (-CHO) into the aromatic ring of 2-hydroxybenzenesulfonic acid. This can be achieved using various formylating agents such as formic acid, formic anhydride, or formyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale formylation reactions followed by neutralization with calcium hydroxide or calcium carbonate to form the calcium salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;5-formyl-2-hydroxybenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 5-carboxy-2-hydroxybenzenesulfonate.
Reduction: 5-hydroxymethyl-2-hydroxybenzenesulfonate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Calcium;5-formyl-2-hydroxybenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of calcium;5-formyl-2-hydroxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 5-formyl-2-hydroxybenzenesulfonate: Similar structure but with sodium instead of calcium.
5-formyl-2-hydroxybenzenesulfonic acid: The parent acid form without the calcium ion.
Calcium folinate: Another calcium salt with a formyl group, used in medicine.
Uniqueness
Calcium;5-formyl-2-hydroxybenzenesulfonate is unique due to its specific combination of functional groups and the presence of calcium. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63468-54-2 |
|---|---|
Formule moléculaire |
C14H10CaO10S2 |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
calcium;5-formyl-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C7H6O5S.Ca/c2*8-4-5-1-2-6(9)7(3-5)13(10,11)12;/h2*1-4,9H,(H,10,11,12);/q;;+2/p-2 |
Clé InChI |
ZFUPEGJLKOYKFG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
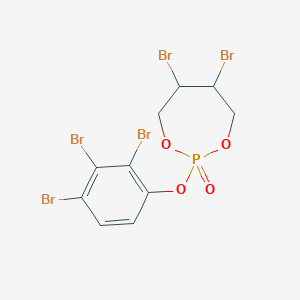



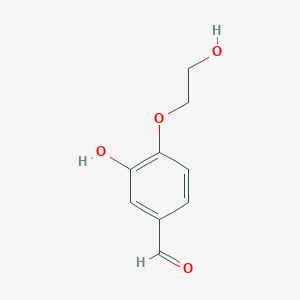
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
